2,3-Dimethyl-5-hexen-3-ol
Overview
Description
2,3-Dimethyl-5-hexen-3-ol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a type of organic compound and is often used in the synthesis of other organic compounds .
Mode of Action
It is known that this compound can interact with other substances during the synthesis of other organic compounds .
Biochemical Pathways
It is known that this compound can participate in various chemical reactions during the synthesis of other organic compounds .
Pharmacokinetics
It is known that this compound has a molecular weight of 12821 and a density of 0834±006 g/cm3 .
Result of Action
It is known that this compound can contribute to the synthesis of other organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-5-hexen-3-ol. For instance, it is known that this compound is a colorless liquid at room temperature and has a fragrant smell . It is soluble in alcohol and ether solvents, but insoluble in water . Therefore, the presence of these solvents can affect the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-5-hexen-3-ol plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to participate in oxidation-reduction reactions, where it can be oxidized to form corresponding ketones or aldehydes. The compound interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and redox balance. The compound can modulate gene expression related to antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, such as alcohol dehydrogenases, and either inhibit or activate their activity. This binding interaction can lead to changes in enzyme conformation and function, ultimately affecting metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light, heat, or air can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defense mechanisms and improving metabolic function . At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidative stress. The compound interacts with enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, which play key roles in its metabolism . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions are important for the compound’s bioavailability and its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative stress responses. Understanding the subcellular distribution of this compound is crucial for elucidating its biochemical and cellular effects.
Biological Activity
2,3-Dimethyl-5-hexen-3-ol is an organic compound with the molecular formula and a molecular weight of approximately 128.21 g/mol. This compound is notable for its diverse biological activities, particularly in the context of its interactions with various enzymes and its potential applications in agriculture and medicine. Understanding its biological activity can provide insights into its utility in different fields.
- Molecular Formula:
- Molecular Weight: 128.21 g/mol
- Physical State: Colorless liquid
- Odor: Fragrant
This compound interacts with various biological systems primarily through its effects on enzyme activity and cellular processes. It is known to participate in oxidation-reduction reactions, influencing oxidative stress pathways and metabolic functions.
Key Mechanisms:
-
Enzyme Interactions:
- The compound can bind to enzymes such as alcohol dehydrogenases, modulating their activity and impacting metabolic pathways.
- It may influence gene expression related to antioxidant defense mechanisms.
- Cellular Effects:
Biochemical Pathways
This compound is involved in several metabolic pathways:
- Lipid Metabolism: Participates in lipid biosynthesis and degradation.
- Oxidative Stress Response: Enhances cellular antioxidant defenses by modulating relevant gene expression .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is relatively stable under appropriate storage conditions. Its transport within biological systems occurs through passive diffusion or facilitated transport mechanisms, allowing it to reach various tissues effectively.
Dosage Effects in Animal Models
Research indicates that dosage significantly impacts the biological effects of this compound:
- At low doses, it may enhance antioxidant defenses and improve metabolic functions.
- Higher doses could lead to different physiological responses, necessitating further investigation into dose-dependent effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antioxidant Activity:
- A study demonstrated that this compound could significantly reduce oxidative stress markers in animal models, suggesting its potential as a therapeutic agent against oxidative damage.
- Impact on Cellular Metabolism:
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Key Differences |
---|---|---|
2,5-Dimethyl-5-hexen-3-ol | Similar backbone but different methyl positioning | Variations in reactivity and applications |
2,2-Dimethyl-3-hexanol | Lacks double bond | Different chemical behavior due to saturation |
5-Hexen-3-ol | Similar backbone without dimethyl substitution | Affects reactivity and synthetic utility |
Properties
IUPAC Name |
2,3-dimethylhex-5-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJSFXFOXFEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941329 | |
Record name | 2,3-Dimethylhex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-90-4 | |
Record name | 2,3-Dimethyl-5-hexen-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-5-hexen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylhex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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